Product packaging for 4-[3-(4-Fluorophenyl)propyl]piperidine(Cat. No.:)

4-[3-(4-Fluorophenyl)propyl]piperidine

Cat. No.: B8597855
M. Wt: 221.31 g/mol
InChI Key: NOAWTCRBYKDFGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(4-Fluorophenyl)propyl]piperidine is a chemical compound of interest in medicinal and organic chemistry research, particularly as a versatile synthetic building block. Piperidine rings are among the most significant heterocycles in drug discovery, featured in more than twenty classes of pharmaceuticals . The 4-fluorophenyl moiety is a common pharmacophore, frequently incorporated to modulate a compound's biological activity, lipophilicity, and metabolic stability . While the specific biological profile of this compound is not fully characterized, structurally similar compounds, such as those featuring a 4-fluorobenzoyl group attached to the piperidine nitrogen, have been investigated as potent and selective ligands for sigma-1 (σ1) receptors . Sigma receptors are intriguing therapeutic targets implicated in various neurological disorders, including psychosis, depression, and neuropathic pain, as well as in oncology . Furthermore, piperidine derivatives with aryl-alkyl side chains have been explored for their activity as inverse agonists/antagonists at the histamine H3 receptor, which plays a role in sleep-wake regulation and cognitive functions . The propyl linker in this compound provides conformational flexibility, which can be advantageous for optimizing interactions with a biological target. As such, this chemical serves as a valuable intermediate for researchers developing novel bioactive molecules, investigating structure-activity relationships (SAR), and exploring new chemical spaces in drug discovery campaigns. This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H20FN B8597855 4-[3-(4-Fluorophenyl)propyl]piperidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H20FN

Molecular Weight

221.31 g/mol

IUPAC Name

4-[3-(4-fluorophenyl)propyl]piperidine

InChI

InChI=1S/C14H20FN/c15-14-6-4-12(5-7-14)2-1-3-13-8-10-16-11-9-13/h4-7,13,16H,1-3,8-11H2

InChI Key

NOAWTCRBYKDFGP-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CCCC2=CC=C(C=C2)F

Origin of Product

United States

Chemical Identity and Contextual Significance

Nomenclature and Structural Representation of 4-[3-(4-Fluorophenyl)propyl]piperidine

The unique identity of any chemical compound is fundamentally established by its nomenclature and structural formula. For this compound, these identifiers provide a precise description of its atomic composition and arrangement. The compound is systematically named according to IUPAC conventions, which allows for its unambiguous representation.

Its structure consists of a central piperidine (B6355638) ring, which is a six-membered heterocycle containing one nitrogen atom. wikipedia.org Attached to the fourth position (C4) of this ring is a propyl group, which in turn is substituted at its third carbon with a 4-fluorophenyl group. This specific arrangement of atoms gives rise to its distinct chemical properties and reactivity. Key identifiers for this compound are summarized in the table below.

Table 1: Chemical Identifiers for this compound

Identifier Value
IUPAC Name This compound
Molecular Formula C₁₄H₂₀FN
CAS Number 75999-99-4 (for hydrochloride salt) chemsrc.com

| Molecular Weight | 221.32 g/mol |

Note: Data presented is for the base compound unless otherwise specified.

Academic Relevance of the Piperidine Scaffold in Synthetic Organic Chemistry

The piperidine scaffold is a cornerstone in the field of medicinal and synthetic organic chemistry. researchgate.netnih.gov This six-membered nitrogen-containing heterocycle is a privileged structure, meaning it is a molecular framework that is recurrently found in biologically active compounds. digitellinc.com Its prevalence is noted in over twenty classes of pharmaceuticals and numerous naturally occurring alkaloids. nih.govnih.gov

The significance of the piperidine ring stems from several key attributes:

Structural Versatility : The piperidine ring can be readily functionalized at various positions, allowing chemists to create a vast library of derivatives with diverse chemical and physical properties. researchgate.netresearchgate.net This adaptability is crucial for exploring structure-activity relationships (SARs) during drug discovery, enabling the fine-tuning of a molecule's efficacy and selectivity. nbinno.com

Pharmacophoric Features : The nitrogen atom within the ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, which often plays a critical role in the binding interactions with biological targets like receptors and enzymes. researchgate.net

Conformational Flexibility : The chair-like conformation of the piperidine ring allows its substituents to adopt specific spatial orientations (axial or equatorial), which can significantly influence biological activity.

Due to these features, piperidine derivatives have been successfully developed for a wide range of therapeutic applications, including as anticancer, antiviral, analgesic, and antipsychotic agents. researchgate.netresearchgate.net The development of efficient and stereoselective synthetic methods to construct substituted piperidines remains an active and important area of research in modern organic chemistry. ajchem-a.commdpi.com

Position of this compound within Substituted Piperidine Research

Within the extensive landscape of substituted piperidine research, this compound is primarily recognized as a key intermediate and building block in the synthesis of more complex, often pharmacologically active, molecules. Its structure combines the versatile piperidine core with a fluorophenylpropyl side chain, a feature often explored in the design of central nervous system (CNS) active agents.

Research involving this compound and structurally similar analogues often falls into several categories:

Synthesis of Novel Therapeutics : Derivatives incorporating the this compound moiety have been investigated for various therapeutic targets. For instance, related structures have been explored in the synthesis of potent antiallergy agents and compounds with potential antileukemic activity. ebi.ac.uknih.gov

Intermediate for Known Drugs : The core structure is related to intermediates used in the synthesis of established pharmaceutical compounds. For example, the 4-(4'-fluorophenyl)piperidine framework is a component of intermediates for drugs like Paroxetine. google.com

Exploration of Structure-Activity Relationships : This compound serves as a valuable tool for medicinal chemists. By modifying the piperidine nitrogen or other parts of the molecule, researchers can systematically probe how structural changes affect biological activity. Studies on related compounds have explored their potential as dopamine (B1211576) receptor antagonists and direct renin inhibitors. nih.govchemrxiv.org

In essence, this compound is not typically an end-product itself but rather a crucial precursor. Its synthesis and subsequent chemical transformations are steps toward creating novel molecules with tailored properties for biological and pharmaceutical applications.

Synthetic Methodologies and Reaction Pathways

Direct Synthesis Approaches for 4-[3-(4-Fluorophenyl)propyl]piperidine

Direct synthesis methods offer a straightforward route to the target molecule by modifying a pre-existing pyridine (B92270) or piperidine (B6355638) precursor. These strategies are often favored for their efficiency and high yields.

Hydrogenation and Reduction Strategies for Piperidine Ring Formation

The formation of the piperidine ring through hydrogenation and reduction is a common and effective strategy. This involves the saturation of a pyridine ring or the reduction of an intermediate imine.

Catalytic hydrogenation is a primary method for the synthesis of piperidines from their corresponding pyridine precursors. This reaction typically involves the use of a metal catalyst and a hydrogen source to reduce the aromatic pyridine ring to a saturated piperidine ring. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and selectivity. researchgate.net

For the synthesis of 4-substituted piperidines, the heterogeneous catalytic hydrogenation of the corresponding 4-substituted pyridine is a key industrial step. researchgate.net A variety of precious metal catalysts, such as rhodium, palladium, or platinum on a carbon support, have been shown to be effective. researchgate.net For instance, the hydrogenation of 4-(4-fluorobenzyl)pyridine to yield 4-(4-fluorobenzyl)piperidine has been successfully achieved using these catalysts. researchgate.net While not the exact target molecule, this provides a close analogue for the synthesis of this compound, which would start from 4-[3-(4-fluorophenyl)propyl]pyridine.

The general reaction scheme involves the pyridine derivative, a catalyst, and hydrogen gas, typically in a suitable solvent like methanol (B129727) or ethanol. The reaction proceeds to saturate the pyridine ring, yielding the desired piperidine.

Table 1: Catalytic Hydrogenation of Pyridine Precursors

Precursor Catalyst Solvent Conditions Product Yield Reference
4-(4-Fluorobenzyl)pyridine Rh/C Methanol - 4-(4-Fluorobenzyl)piperidine High researchgate.net
4-(4-Fluorobenzyl)pyridine Pd/C Methanol - 4-(4-Fluorobenzyl)piperidine High researchgate.net
4-(4-Fluorobenzyl)pyridine Pt/C Methanol - 4-(4-Fluorobenzyl)piperidine High researchgate.net
Fluoropyridines Pd/C - - (Multi)fluorinated piperidines High nih.gov

This table is interactive. Click on the headers to sort the data.

Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds and can be applied to the synthesis of piperidines. masterorganicchemistry.compearson.com This two-step process, often performed in a single pot, involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion intermediate, which is then reduced to the corresponding amine. harvard.edu

For the synthesis of this compound, a plausible reductive amination strategy would involve the reaction of piperidin-4-one with a suitable organometallic reagent followed by dehydration and reduction, or more directly, the reaction of a pre-formed piperidine precursor with 3-(4-fluorophenyl)propanal.

A variety of reducing agents can be employed for this transformation, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly effective due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. masterorganicchemistry.comharvard.edu The reaction is typically carried out in a suitable solvent, such as dichloromethane (B109758) or methanol. harvard.edu

Table 2: Reagents for Reductive Amination

Reducing Agent Key Features Reference
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective, high yielding, broad functional group tolerance. harvard.edu masterorganicchemistry.comharvard.edu
Sodium Cyanoborohydride (NaBH₃CN) Selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com masterorganicchemistry.comharvard.edu

This table is interactive. Click on the headers to sort the data.

Cyclization Reactions for Constructing the Piperidine Nucleus

The construction of the piperidine ring can also be achieved through various cyclization reactions. These methods involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close the six-membered ring.

Intramolecular cyclization reactions are a powerful tool for the synthesis of cyclic compounds, including piperidines. nih.gov These reactions involve a molecule containing both a nucleophile and an electrophile that can react with each other to form a ring. For the synthesis of a 4-substituted piperidine like this compound, a linear precursor containing a nitrogen atom and a suitable leaving group or reactive functional group at the appropriate positions would be required.

One example of such a strategy is the intramolecular nucleophilic substitution of a halogenated secondary amine. nih.gov A plausible precursor for the target molecule could be a 1,5-dihaloalkane derivative that reacts with an appropriate amine, or an amino alcohol that undergoes cyclization. The reaction conditions for these cyclizations can vary widely depending on the specific substrate and the nature of the bond being formed.

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. nih.gov MCRs are highly efficient and allow for the rapid construction of complex molecules from simple precursors. nih.gov For the synthesis of polysubstituted piperidines, four-component reactions have been developed. nih.gov

Radical-Mediated Cyclization

Radical cyclizations offer a powerful method for the construction of the piperidine ring system, often proceeding under mild conditions with high levels of regio- and stereoselectivity. rsc.orgnih.gov These reactions typically involve the generation of a radical species that subsequently cyclizes onto an unsaturated moiety within the same molecule. For the synthesis of a 4-substituted piperidine like the target compound, a 6-exo cyclization of an appropriately designed acyclic precursor is a common strategy. nih.gov

The general approach involves an α-aminoalkyl radical or a nitrogen-centered radical cyclizing onto an unactivated double bond. rsc.org For instance, a plausible precursor would be an N-protected amine containing the 3-(4-fluorophenyl)propyl group at the prospective C4 position and a tethered homoallylic group. The radical can be generated from a halide or xanthate precursor using a radical initiator, such as azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et₃B), and a mediator like tributyltin hydride (Bu₃SnH) or the greener alternative, tris(trimethylsilyl)silane (B43935) (TTMSS). nih.govnih.gov

A key advantage of radical cyclizations is their tolerance for a wide range of functional groups. Recent advancements include visible-light-driven silylative cyclizations of aza-1,6-dienes, which proceed in a highly atom-economical manner to produce densely functionalized piperidines. nih.gov Another innovative approach is the boronyl radical-catalyzed (4+2) cycloaddition, which can deliver polysubstituted piperidines with high yield and diastereoselectivity. researchgate.netresearchgate.net

Table 1: Comparison of Radical Mediators in Piperidine Synthesis

Radical Mediator Advantages Disadvantages
Tributyltin hydride (Bu₃SnH) High efficiency, well-established Toxic tin byproducts, difficult to remove

Lewis Acid-Catalyzed Additions

Lewis acid catalysis provides a versatile platform for constructing and functionalizing the piperidine skeleton through the activation of imines, iminium ions, or other electrophilic species. rsc.org A prominent strategy in this category is the aza-Prins cyclization, which involves the condensation of a homoallylic amine with an aldehyde, promoted by a Lewis acid. nih.govacs.org This reaction generates a key carbocation intermediate that cyclizes to form the 4-hydroxypiperidine (B117109) ring, which can be further functionalized. acs.org

The choice of Lewis acid is critical and can influence both the reaction efficiency and the diastereoselectivity. nih.gov Common Lewis acids employed for these transformations include scandium(III) triflate (Sc(OTf)₃), indium(III) chloride (InCl₃), and various iron(III) salts. rsc.orgacs.org For the synthesis of this compound, a conceivable aza-Prins approach would involve a homoallylic amine and 3-(4-fluorophenyl)propanal. Alternatively, the arylpropyl group could be part of the amine precursor.

Another relevant Lewis acid-catalyzed methodology is the addition of nucleophiles, such as silyl (B83357) enol ethers, to activated piperidine precursors like 2-cyano-1,2,5,6-tetrahydropyridines. rsc.org This reaction provides a mild and general route to 4-substituted piperidines.

Stereochemical Control in this compound Synthesis

While this compound itself is achiral, the introduction of additional substituents or the use of related chiral intermediates is common in pharmaceutical synthesis. Therefore, controlling the stereochemistry during the formation of the piperidine ring is of paramount importance.

Diastereoselective and Enantioselective Methodologies

Achieving diastereoselectivity is crucial when multiple stereocenters are formed. In carbonyl ene and Prins-type cyclizations, the stereochemical outcome can be directed by the choice of catalyst. For example, Lewis acid-catalyzed cyclizations can proceed under thermodynamic control to favor the more stable trans-3,4-disubstituted piperidines, while Brønsted acid catalysis at low temperatures may favor the kinetically formed cis-isomer. nih.govmdma.ch

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. A powerful strategy for accessing enantioenriched piperidines is the asymmetric hydrogenation of substituted pyridines or their activated pyridinium (B92312) salt derivatives. nih.gov Another state-of-the-art method is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines with arylboronic acids, which can provide 3-substituted tetrahydropyridines with excellent enantioselectivity (high % ee). nih.govacs.org These intermediates can then be reduced to the corresponding chiral piperidines. A highly relevant example is the asymmetric synthesis of (-)-trans-4-(4′-fluorophenyl)-3-hydroxymethyl-N-methylpiperidine, a key intermediate for Paroxetine, which utilizes an asymmetric conjugate addition as the key stereochemistry-defining step. researchgate.net

Chiral Catalyst Applications

The development of chiral catalysts has revolutionized asymmetric synthesis. In the context of piperidine synthesis, several classes of catalysts are notable.

Chiral Transition Metal Catalysts: Complexes of rhodium, iridium, and copper with chiral ligands are widely used. For instance, Rh-catalysts bearing chiral phosphine (B1218219) or phosphoramidite (B1245037) ligands can effectively control the enantioselectivity in asymmetric hydrogenation and reductive Heck reactions. nih.govacs.org Similarly, Cu-catalysts with chiral ligands like (S,S)-Ph-BPE have been successfully applied in enantioselective cyclizative aminoboration reactions to furnish chiral 2,3-cis-disubstituted piperidines. nih.gov

Organocatalysts: Chiral small organic molecules can also serve as effective catalysts. Chiral thiourea (B124793) derivatives, for example, are proposed to activate N-acyliminium ions towards enantioselective Mannich-type cyclizations, providing a metal-free route to chiral piperidines. patentdigest.org Chiral guanidines and their derivatives have also emerged as powerful organocatalysts for a variety of asymmetric transformations. rsc.org

These catalysts create a chiral environment around the reacting substrates, influencing the transition state energies and directing the reaction to favor the formation of one enantiomer over the other.

Green Chemistry Principles in this compound Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact and improve the sustainability of synthetic processes. nih.govnih.gov

Atom Economy and Waste Minimization

Atom economy is a central concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the desired product. nih.gov Reactions with high atom economy, such as cycloadditions, tandem reactions, and catalytic hydrogenations, are preferable as they generate minimal waste. researchgate.net

Strategies for synthesizing piperidines that align with these principles include:

Catalytic Routes: Using catalytic amounts of a reagent (e.g., for hydrogenation or C-H activation) is superior to using stoichiometric reagents, which are consumed in the reaction and generate significant waste. nih.gov The development of a Ru₁CoNP/HAP surface single-atom alloy catalyst for the synthesis of piperidine from biomass-derived furfural (B47365) represents a significant advance in sustainable catalysis. nih.gov

Avoiding Protecting Groups: Synthetic routes that circumvent the need for protecting and deprotecting functional groups are inherently more efficient and generate less waste.

An efficient green chemistry approach to N-substituted piperidones, which are precursors to piperidines, has been developed that avoids the classical Dieckman condensation, showcasing significant advantages in process efficiency and waste reduction. nih.gov By prioritizing atom economy and minimizing waste through catalyst selection and reaction design, the synthesis of this compound and related compounds can be made more environmentally sustainable.

Solvent-Free and Water-Mediated Reactions

The reduction or elimination of volatile organic solvents is a primary goal in green synthesis. Solvent-free reactions, often facilitated by microwave irradiation, can accelerate reaction rates and simplify purification processes. nih.gov For instance, the synthesis of certain N-substituted piperidinium (B107235) compounds has been successfully achieved solvent-free via microwave synthesis, demonstrating the viability of this approach for piperidine derivatization. nih.gov

Water is an ideal solvent from an environmental perspective, though its use can be challenging for non-polar reactants. Nonetheless, catalytic systems have been developed that function efficiently in aqueous media. For example, the hydrogenation of pyridine derivatives to the corresponding piperidines has been accomplished in water using a heterogeneous cobalt catalyst. nih.gov Similarly, iridium-catalyzed reactions to form substituted piperidines have shown that using water as a solvent can prevent the racemization of enantioenriched substrates. nih.gov While not specifically documented for this compound, these examples showcase established green methodologies for the formation of the core piperidine structure.

Non-Toxic Catalysis

The move away from stoichiometric reagents and heavy-metal catalysts towards more benign catalytic systems is a significant trend in chemical synthesis. nih.gov Organocatalysis, which uses small organic molecules to catalyze reactions, represents a key strategy in this area. nih.gov

Hybrid bio-organocatalytic cascades have been developed for synthesizing 2-substituted piperidines. rsc.org These systems use a transaminase enzyme to generate a reactive cyclic imine intermediate, which then undergoes a Mannich reaction catalyzed by a simple amino acid like L-proline. rsc.org This biomimetic approach effectively builds the piperidine framework under mild conditions. rsc.orgacs.org Another powerful organocatalytic method involves using a protected diphenylprolinol to catalyze a domino Michael addition/aminalization sequence, which can construct polysubstituted piperidines with high stereoselectivity. acs.orgnih.gov These metal-free methods avoid the toxicity and disposal issues associated with traditional metal catalysts. nih.gov

Mechanistic Investigations of Synthetic Transformations

Understanding the underlying mechanisms of chemical reactions is crucial for optimizing conditions and controlling product outcomes, particularly stereochemistry. The formation of substituted piperidines often involves complex cyclization reactions where multiple stereoisomers are possible.

Elucidation of Reaction Mechanisms

The construction of the 3,4-disubstituted piperidine core can be achieved through acid-catalyzed cyclization reactions, such as the Prins and carbonyl ene reactions. nih.govacs.orgbirmingham.ac.uk The aza-Prins cyclization, for example, involves the reaction of a homoallylic amine with an aldehyde. nih.govacs.org The reaction is initiated by an acid catalyst (either Brønsted or Lewis acid), which activates the aldehyde, leading to the formation of an iminium intermediate that subsequently undergoes a 6-endo-trig cyclization to form the piperidine ring. nih.govnih.gov

Detailed mechanistic studies, often supported by Density Functional Theory (DFT) calculations, have provided significant insight into these transformations. nih.govbirmingham.ac.uk DFT calculations for Prins-type cyclizations suggest that the reaction proceeds through a mechanism with significant carbocationic character. nih.govbirmingham.ac.uk These computational models help to rationalize the observed stereochemical outcomes and the stability of various intermediates and transition states. nih.govresearchgate.netmdpi.com For instance, in copper-catalyzed C-H amination reactions to form piperidines, DFT studies have been used to map out the proposed Cu(I)/Cu(II) catalytic cycle. acs.org

Kinetic and Thermodynamic Aspects of Formative Reactions

In reactions with multiple possible products, the final product distribution can be governed by either kinetic or thermodynamic control. wikipedia.orgjackwestin.comlibretexts.org This principle is particularly relevant in the synthesis of stereoisomeric piperidines, where reaction conditions can be tuned to favor one isomer over another. nih.govacs.orgbirmingham.ac.uk

A detailed study on the synthesis of 3,4-disubstituted piperidines via Lewis and Brønsted acid-catalyzed cyclizations provides a clear example of this dichotomy. nih.govacs.orgbirmingham.ac.uk When the cyclization is catalyzed by various Lewis acids at low temperatures (e.g., -78 °C), the reaction is under kinetic control, and the cis-piperidine isomer is formed preferentially. nih.govacs.org This cis product is the kinetic product because it is formed faster, proceeding through a lower-energy transition state. nih.govlibretexts.org However, if the reaction mixture is warmed or run at higher temperatures (e.g., refluxing chloroform), the reaction becomes reversible. nih.govacs.org Under these conditions, an equilibrium is established, and the more stable trans-piperidine isomer predominates. nih.gov The trans isomer is the thermodynamic product. jackwestin.com This demonstrates that by carefully selecting the catalyst and temperature, the reaction can be directed to selectively produce either the kinetic or the thermodynamic product. nih.govacs.org

The table below summarizes the effect of different catalysts and conditions on the diastereomeric ratio of the products in a model cyclization reaction, illustrating the switch between kinetic and thermodynamic control. acs.org

EntryCatalystTemperature (°C)Time (h)Diastereomeric Ratio (cis:trans)Control
1AlCl₃-78193:7Kinetic
2MeAlCl₂-78186:14Kinetic
3MeAlCl₂6118:92Thermodynamic
4HCl (conc.)-780.25>98:2Kinetic

Data adapted from studies on a model system for 3,4-disubstituted piperidine synthesis. acs.org

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for 4-[3-(4-Fluorophenyl)propyl]piperidine Analogues

Computational chemistry provides profound insights into the molecular properties of this compound analogues. Through the application of quantum chemical calculations, researchers can predict and analyze various characteristics, including molecular structure, stability, and electronic behavior, which are crucial for understanding their interactions and reactivity.

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of piperidine (B6355638) derivatives and related molecules. researchgate.netdntb.gov.uarsc.org This method is favored for its balance of accuracy and computational cost, making it suitable for studying medium to large-sized molecules. uomustansiriyah.edu.iqmpg.de DFT calculations are employed to optimize molecular geometries and to determine electronic properties such as the distribution of electron density and the energies of molecular orbitals. researchgate.netcolab.ws

Systematic computational analyses of fluorinated piperidine derivatives have been performed using DFT methods, such as M06-2X with a def2-QZVPP basis set, to rationalize their conformational behavior. researchgate.net These studies involve calculations in both the gas phase and in solution, often using a polarizable continuum model (PCM) to account for solvent effects. researchgate.net The insights gained from DFT help in understanding the reactive sites of molecules through the analysis of Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) maps. dntb.gov.uaaimspress.com For instance, DFT-based reactivity descriptors can elucidate the donor-acceptor characteristics of molecules, which is fundamental to predicting their chemical interactions. mdpi.com

Computational MethodBasis SetKey Applications for Piperidine AnaloguesReference
DFT (B3LYP)6-311G++(d,p)Calculation of global and local reactivity descriptors; analysis of HOMO-LUMO energies and MEP maps to predict reactive centers. colab.ws
DFT (M06-2X)def2-QZVPPSystematic analysis of conformational behavior in fluorinated piperidines, including solvent effects via PCM. researchgate.net
Periodic DFT-D3-Study of intermolecular interactions and lattice energies in crystal structures of substituted piperidines. rsc.org

Semi-empirical methods are simplified quantum mechanical approaches based on the Hartree-Fock formalism. uomustansiriyah.edu.iqnih.gov They are significantly faster than ab initio calculations, allowing for the study of very large molecular systems and extensive conformational sampling. nih.gov These methods, including Austin Model 1 (AM1), Parametric Model 3 (PM3), and Recife Model 1 (RM1), are based on the Neglect of Diatomic Differential Overlap (NDDO) integral approximation. mpg.deuni-muenchen.de

The methods differ primarily in their parameterization, which is performed to reproduce experimental data, such as heats of formation. uni-muenchen.de

AM1 (Austin Model 1) was developed to improve upon the earlier MNDO method, particularly in describing hydrogen bonds. mpg.denih.gov

PM3 (Parametric Model 3) is a re-parameterization of AM1, using a different strategy to optimize the parameters against a larger set of experimental data. nih.gov

RM1 (Recife Model 1) is a more recent re-parameterization of AM1 that offers improved accuracy for several properties. nih.gov For a set of 1,736 species, RM1 shows a lower average unsigned error (AUE) for enthalpy of formation (5.77 kcal mol⁻¹) compared to AM1 (11.15 kcal mol⁻¹) and PM3 (7.98 kcal mol⁻¹). scielo.br Similarly, RM1 provides better predictions for dipole moments and ionization potentials. scielo.br

PropertyAM1 (AUE)PM3 (AUE)RM1 (AUE)
Enthalpy of Formation (kcal mol⁻¹)11.157.985.77
Dipole Moment (D)0.370.380.34
Ionization Potential (eV)0.600.550.45
Interatomic Bond Distances (Å)0.0360.0290.027
scielo.br

The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding the electronic properties and chemical reactivity of molecules. colab.wsaimspress.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability. nih.gov A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests that a molecule is more reactive. nih.gov From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing further insights into the molecule's behavior. researchgate.netnih.gov

DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe minimum energy required to remove an electron from a molecule.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom or molecule to attract electrons.
Chemical Hardness (η)η = (I - A) / 2A measure of resistance to change in electron distribution or charge transfer. Related to the HOMO-LUMO gap.
Chemical Softness (S)S = 1 / 2ηThe reciprocal of hardness, indicating higher reactivity.
researchgate.net

Conformational Analysis of the Piperidine Ring System

The piperidine ring is a flexible six-membered heterocycle that typically adopts a chair conformation to minimize steric and torsional strain. researchgate.net Its conformational behavior is a critical determinant of a molecule's biological activity and physicochemical properties. Computational analysis is instrumental in exploring the complex conformational landscape of piperidine derivatives.

The piperidine ring is not static and can undergo conformational changes, most notably the "ring flip" or chair-chair interconversion, which proceeds through higher-energy transition states like the boat and twist-boat conformations. The conformational flexibility can sometimes decrease a molecule's potency by diluting the concentration of the specific bioactive conformation. chemrxiv.org

The energy barrier for this ring-flip is a key parameter. In some piperidine isosteres, such as 4H-Dewar pyridines, a transverse carbon-carbon bond substantially increases this energy barrier, effectively locking the ring into a single conformation. chemrxiv.org This highlights the importance of understanding and controlling the conformational dynamics of the piperidine scaffold in molecular design.

Substituents on the piperidine ring can significantly influence its preferred conformation. Generally, bulky substituents favor the equatorial position to avoid steric clashes (1,3-diaxial interactions). However, in fluorinated piperidines, the fluorine atom often shows a pronounced preference for the axial position, an observation that contradicts simple steric arguments. researchgate.netnih.gov

This axial preference is attributed to a combination of stabilizing electronic effects:

Charge-Dipole Interactions : In protonated piperidinium (B107235) salts, a stabilizing electrostatic interaction can occur between the positive charge on the nitrogen (HN+) and the partial negative charge on the fluorine atom (C-F dipole). nih.govnih.gov

Hyperconjugation : Delocalization of electrons from an axial C-H bond into the antibonding orbital of an adjacent C-F bond (σC-H → σC-F) or from the nitrogen lone pair to the antibonding orbital of the C-F bond (nN → σC-F) can stabilize the axial conformer. researchgate.netd-nb.info

Solvation Effects : The polarity of the solvent plays a crucial role. nih.gov In some cases, a higher solvent polarity increases the preference for the axial orientation. nih.gov However, for certain molecules like 4-fluoropiperidinium salt, the equatorial conformer, which has a larger dipole moment, can be significantly stabilized in a polar solvent like water, sometimes reversing the preference observed in the gas phase. d-nb.infonih.gov

Computational studies have quantified the free enthalpy difference (ΔG) between axial and equatorial conformers for various fluorinated piperidine analogues, confirming the interplay of these stabilizing forces. researchgate.netd-nb.info

Compound AnalogueΔG(a → e) in Gas Phase (kcal mol⁻¹)ΔG(a → e) in Solution (kcal mol⁻¹)Solvent
3-fluoropiperidine (TFA-analogue)+2.6+2.0CHCl₃
3-fluoropiperidine (HCl-analogue)+4.8+3.0H₂O
3,5-difluoropiperidine (TFA-analogue)+5.4+5.0CHCl₃
3,5-difluoropiperidine (HCl-analogue)+9.6+6.2H₂O
4-fluoropiperidinium salt (HCl-analogue)+3.0+1.0H₂O
researchgate.netd-nb.infonih.gov

Influence of Solvent Environments on Conformation

The three-dimensional conformation of this compound is significantly influenced by its surrounding solvent environment. Solvation effects, particularly the polarity of the solvent, play a major role in determining the stability of different conformers. researchgate.net Computational studies, often employing Density Functional Theory (DFT), are used to predict how the molecule's geometry changes in different solvents. nih.gov

The conformational preferences of fluorinated piperidine derivatives are governed by a delicate interplay of electrostatic interactions, hyperconjugation, and steric factors. researchgate.netnih.gov In the case of this compound, the flexible propyl linker and the piperidine ring can adopt various conformations. The piperidine ring typically exists in a chair conformation, but the orientation of the substituent can be either axial or equatorial.

Solvent polarity can shift this equilibrium. nih.gov In nonpolar solvents, intramolecular interactions may dominate, favoring more compact structures. Conversely, polar solvents can stabilize conformers with larger dipole moments by forming favorable solute-solvent interactions. For instance, computational analyses on similar fluorinated piperidines have shown that increasing solvent polarity can invert the conformational preference, favoring axial fluorine conformations in solvents like DMSO compared to chloroform. nih.gov This is attributed to the stabilization of charge-dipole interactions in more polar environments. researchgate.net

SolventDielectric Constant (ε)Expected Influence on Conformation
Chloroform4.81Favors conformers with lower dipole moments; may favor equatorial orientation of the substituent. nih.gov
Tetrahydrofuran (THF)7.6Intermediate polarity, leading to a mix of conformers.
Water80.1Strongly stabilizes polar conformers with larger dipole moments; may favor axial orientations through enhanced charge-dipole interactions. nih.gov
Dimethyl Sulfoxide (DMSO)46.7High polarity, expected to stabilize conformers with significant charge separation. nih.gov

Molecular Modeling and Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. nih.gov For this compound, MD simulations can provide a detailed picture of its conformational flexibility, the interactions between different parts of the molecule, and its interactions with solvent molecules. nih.gov These simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion on a femtosecond timescale. nih.gov

The primary output of an MD simulation is a trajectory, which describes the position, velocity, and forces on each atom at different time steps. Analyzing this trajectory can reveal the most stable conformations, the pathways of conformational changes, and the timescale of these motions. This information is crucial for understanding how the molecule might interact with biological targets. nih.gov

The accuracy of MD simulations is critically dependent on the quality of the force field used. arxiv.org A force field is a set of mathematical functions and parameters that describe the potential energy of a system of atoms. chemrxiv.org For a novel or less-common molecule like this compound, existing general-purpose force fields (like GAFF, CHARMM, or OpenFF) may lack specific, accurate parameters. chemrxiv.org

Therefore, a crucial step is force field parameterization, which involves developing and validating these parameters. nih.gov This process typically includes:

Parameter Derivation: Bond lengths, angles, and dihedral angle parameters are often derived from high-level quantum mechanics (QM) calculations. fz-juelich.de Partial atomic charges, which govern electrostatic interactions, are also determined using QM methods to accurately represent the molecule's electrostatic potential. nih.gov

Validation: The new parameters are validated by comparing the results of MD simulations with experimental data or higher-level QM calculations. This can involve checking if the simulations reproduce known conformational preferences, vibrational frequencies, or thermodynamic properties. chemrxiv.org

Parameter TypeDescriptionSource of Derivation
Bond StretchingEnergy required to stretch or compress a bond. nih.govQuantum Mechanics (Geometry Optimization)
Angle BendingEnergy required to bend the angle between three connected atoms. nih.govQuantum Mechanics (Potential Energy Scans)
Dihedral TorsionsEnergy associated with the rotation around a bond. nih.govQuantum Mechanics (Dihedral Scans)
Van der WaalsNon-bonded interactions (attraction/repulsion) between atoms.Often transferred from existing validated force fields. fz-juelich.de
Electrostatic (Charges)Coulombic interactions between atoms based on their partial charges. chemrxiv.orgQuantum Mechanics (Electrostatic Potential Fitting)

Due to the flexibility of the propyl chain and the piperidine ring, this compound can exist in numerous conformations. Identifying the low-energy (i.e., most probable) conformers is essential for understanding its properties. A systematic search, where every possible torsion angle is sampled, is computationally unfeasible for such a flexible molecule.

Instead, stochastic conformational search methodologies are employed. nih.gov These algorithms explore the conformational space by making random changes to the molecule's geometry. frontiersin.org A common approach is the Monte Carlo method, which involves the following steps:

Generation: A random initial conformation is generated.

Perturbation: A random change is made to a rotatable bond (a dihedral angle).

Energy Minimization: The energy of the new conformation is minimized.

Acceptance/Rejection: The new conformation is accepted or rejected based on an energy criterion (e.g., the Metropolis criterion), which allows the system to escape local energy minima. frontiersin.org

This process is repeated for many iterations to generate a diverse set of low-energy conformations, providing a comprehensive view of the molecule's potential energy surface. nih.gov

MethodologyPrincipleAdvantage
Systematic SearchIncrementally rotates all specified torsion angles.Guaranteed to find the global minimum if the grid is fine enough.
Stochastic/Monte Carlo SearchRandomly samples torsional angles and accepts moves based on an energy criterion. frontiersin.orgEfficiently samples large conformational spaces and can overcome energy barriers. nih.gov
Molecular DynamicsSimulates the natural motion of the molecule at a given temperature.Provides dynamic information and can explore conformations relevant at physiological temperatures.

Prediction of Theoretical Molecular Descriptors for Comparative Analysis

Theoretical molecular descriptors are numerical values calculated from the molecular structure that characterize various physicochemical properties of the molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies and for drug design and discovery. frontiersin.org For this compound, several key descriptors can be computationally predicted.

These descriptors help in comparing the molecule to others and predicting its behavior. For example, the fraction of sp3 hybridized carbons (Fsp3) is a measure of the molecule's three-dimensionality, a property often associated with successful drug candidates. nih.gov Quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the molecule's reactivity and electronic properties. acs.org

DescriptorDescriptionSignificance for this compound
Molecular Weight (MW)The sum of the atomic weights of all atoms in the molecule.A fundamental property influencing diffusion and transport.
logP (Octanol-Water Partition Coefficient)A measure of the molecule's lipophilicity (fat-solubility). chapman.eduPredicts membrane permeability and absorption.
Topological Polar Surface Area (TPSA)The sum of surfaces of polar atoms (usually oxygens and nitrogens) in a molecule.Relates to hydrogen bonding potential and transport across membranes.
Fraction sp3 (Fsp3)The ratio of sp3 hybridized carbons to the total carbon count. nih.govIndicates the degree of saturation and three-dimensionality. The piperidine ring and propyl chain contribute significantly to a high Fsp3 value.
Number of Rotatable BondsThe count of bonds that allow free rotation.Indicates molecular flexibility. The propyl chain is the main source of rotatable bonds.
HOMO-LUMO GapThe energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. acs.orgRelates to chemical reactivity and electronic stability.

Advanced Analytical Methodologies for Compound Characterization and Purity Assessment

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental to separating "4-[3-(4-Fluorophenyl)propyl]piperidine" from impurities, starting materials, and by-products, as well as for accurate quantification. The choice of technique depends on the specific analytical challenge, such as the volatility of the compound, its polarity, and the need to resolve stereoisomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of piperidine (B6355638) derivatives. For "this compound," reversed-phase HPLC (RP-HPLC) is a common approach. Due to the basic nature of the piperidine nitrogen, peak tailing can be a challenge. This is often mitigated by using a mobile phase with a low pH or by incorporating an ion-pairing agent. Pre-column derivatization can also be employed to enhance UV detection if the chromophore is weak. libretexts.orgsielc.com

Table 1: Illustrative RP-HPLC Conditions for Piperidine Derivatives

Parameter Condition Purpose
Column C8 or C18, 250 x 4.6 mm, 5 µm Provides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid TFA acts as an ion-pairing agent to reduce peak tailing and ensures the analyte is in a single ionic form. researchgate.net
Flow Rate 1.0 mL/min Standard analytical flow rate ensuring good separation efficiency.
Detection UV at 254 nm General wavelength for aromatic compounds.

| Column Temperature | 30°C | Ensures reproducible retention times. libretexts.org |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. mdpi.com These benefits are achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. UPLC methods for "this compound" are typically adapted from existing HPLC methods. The principles of separation remain the same (e.g., reversed-phase), but the gradient times and flow rates are scaled down to leverage the efficiency of the smaller particle size columns. sielc.com This allows for rapid purity checks and high-throughput analysis.

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, primary and secondary amines can exhibit poor chromatographic behavior due to their polarity, leading to peak tailing. Tertiary amines like "this compound" can also be challenging to analyze directly. researchgate.net To overcome these issues, derivatization is often necessary to increase volatility and thermal stability while reducing polarity. libretexts.orgnih.govsigmaaldrich.com Common derivatization reagents for amines include alkyl chloroformates, which react with the amine to form more volatile and less polar carbamates. researchgate.netvt.edu

Table 2: General GC Derivatization and Analysis Approach

Step Description Reagents/Conditions
Derivatization Reaction to convert the polar amine into a more volatile derivative. Acylating agents (e.g., Trifluoroacetic anhydride), Alkyl chloroformates (e.g., Propyl chloroformate). vt.edu
GC Column Capillary column (e.g., DB-5ms, HP-5) A non-polar or medium-polarity stationary phase is typically used.
Injector Temp. 250°C Ensures complete volatilization of the derivative.
Oven Program Temperature gradient (e.g., 100°C to 280°C) Allows for separation of the derivative from other components.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides quantitative data, while MS provides structural information for identification. researchgate.net |

Chiral Chromatography for Enantiomeric Purity Determination

Since "this compound" can exist as enantiomers if a chiral center is introduced into the molecule (for example, by substitution on the piperidine ring), methods for determining enantiomeric purity are crucial. Chiral chromatography is the most effective technique for separating enantiomers. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® AD), are widely used and have proven effective for resolving racemic mixtures of various piperidine derivatives. nih.govmdpi.com

Table 3: Typical Chiral HPLC Parameters for Phenylpiperidine Analogs

Parameter Condition Rationale
Column Chiralcel OD-H or Chiralpak AD-H These cellulose and amylose-based CSPs provide enantioselectivity for a broad range of compounds through hydrogen bonding, dipole-dipole, and steric interactions. nih.gov
Mobile Phase Hexane/Isopropanol or Hexane/Ethanol mixtures Normal-phase elution is common for these CSPs, allowing for optimization of enantiomeric resolution by varying the alcohol modifier concentration.
Flow Rate 0.5 - 1.0 mL/min Standard analytical flow rates.

| Detection | UV at 254 nm | Detection of the fluorophenyl chromophore. |

Spectroscopic Methods for Higher-Order Structural Elucidation

While chromatography provides information on purity and composition, spectroscopic methods are indispensable for elucidating the detailed three-dimensional structure, including absolute configuration and conformational preferences.

Vibrational Circular Dichroism (VCD) Spectroscopy for Absolute Configuration and Conformation

Vibrational Circular Dichroism (VCD) is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. nih.govnih.gov When combined with quantum-mechanical calculations, VCD has become a reliable method for the unambiguous determination of the absolute configuration of chiral molecules in solution, serving as a viable alternative to X-ray crystallography. americanlaboratory.comresearchgate.net

The methodology involves measuring the experimental VCD spectrum of the molecule and comparing it to the spectrum predicted by ab initio or Density Functional Theory (DFT) calculations for a specific enantiomer. acs.org A match between the experimental and calculated spectra allows for the assignment of the molecule's absolute configuration.

Furthermore, VCD is exceptionally sensitive to the molecule's conformation. acs.orgnih.gov For flexible molecules like piperidine derivatives, multiple conformations may exist in equilibrium. VCD analysis, supported by computational modeling, can identify the predominant solution-state conformation. Studies on closely related 4-(4-fluorophenyl)piperidine (B1272349) derivatives have shown that the piperidine ring typically adopts a stable chair conformation, with bulky substituents preferentially occupying equatorial positions to minimize steric hindrance. acs.org The VCD spectrum is highly sensitive to the orientation of these substituents, making it an invaluable tool for detailed conformational analysis. acs.orgmdpi.com

Table 4: Compound Names Mentioned

Compound Name
This compound
Trifluoroacetic acid
Trifluoroacetic anhydride

Advanced Spectroscopic Techniques for Structural Nuances

While one-dimensional ¹H and ¹³C NMR are fundamental for initial structural confirmation, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals and for revealing through-bond and through-space correlations. ipb.pt Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) provide a detailed connectivity map of the molecule. nih.gov

¹H-¹H COSY spectra establish proton-proton coupling relationships within the molecule. For this compound, this would confirm the spin systems of the piperidine ring protons and the propyl chain protons, showing correlations between adjacent protons (e.g., H-2/H-3, H-3/H-4, etc.). researchgate.net

HSQC experiments correlate each proton signal with its directly attached carbon atom. This technique is crucial for assigning the carbon signals of the piperidine ring and the propyl chain based on the more easily assigned proton spectrum. researchgate.net

The combination of these 2D NMR experiments allows for a complete and confident assignment of the molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Piperidine N-HVariable (e.g., 1.5-2.5)-C-2, C-6
Piperidine C2/C6~2.9-3.1 (axial/eq)~46C-3, C-5, C-4
Piperidine C3/C5~1.6-1.8 (axial/eq)~31C-2, C-6, C-4
Piperidine C4~1.2-1.4~35Propyl-α, C-3, C-5
Propyl-α~1.4-1.6~37C-4 (Piperidine), Propyl-β, Propyl-γ
Propyl-β~1.6-1.8~29Propyl-α, Propyl-γ, C-1' (Aromatic)
Propyl-γ~2.5-2.7~34Propyl-β, C-1', C-2'/C-6' (Aromatic)
Aromatic C2'/C6'~7.1-7.2~130Propyl-γ, C-4'
Aromatic C3'/C5'~6.9-7.0~115C-1', C-4'

Mass spectrometry (MS), particularly when coupled with soft ionization techniques like electrospray ionization (ESI), provides crucial information on the molecular weight and fragmentation patterns. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Tandem MS (MS/MS) experiments involve the isolation and fragmentation of the molecular ion to produce a characteristic spectrum that aids in structural confirmation. nih.gov The fragmentation of piperidine alkaloids typically involves cleavages of the ring and the side chains. researchgate.netscielo.br For this compound, key fragmentations would be expected to occur at the propyl chain and through the piperidine ring, with the fluorophenyl group influencing charge stabilization. wvu.edu

Derivatization Strategies for Enhanced Analytical Performance

Chemical derivatization is a powerful strategy to improve the analytical properties of a target molecule that may otherwise exhibit poor detectability or chromatographic behavior. researchgate.net For this compound, the secondary amine of the piperidine ring is the primary site for derivatization. This modification can enhance detection by introducing a chromophore or fluorophore, or improve ionization efficiency in mass spectrometry.

Introduction of Chromophores and Fluorophores

The native this compound molecule lacks a strong chromophore, making its detection by UV-Visible spectrophotometry at low concentrations challenging. taylorfrancis.com Derivatization with a reagent that introduces a highly absorbing moiety can significantly enhance sensitivity in HPLC-UV analysis.

Fluorogenic derivatization offers even greater sensitivity and selectivity. sdiarticle4.com Reagents specifically designed to react with secondary amines can be employed.

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): Reacts with the secondary amine of the piperidine ring to form a highly fluorescent sulfonamide derivative, enabling detection at very low levels. thermofisher.com

4-Fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) and 4-Chloro-7-nitrobenzofuran (NBD-Cl): These reagents react with secondary amines to produce intensely fluorescent and UV-active derivatives, respectively. thermofisher.comnih.govjocpr.com NBD-F is generally more reactive than NBD-Cl. thermofisher.com

The choice of reagent depends on the required sensitivity, the sample matrix, and the analytical instrumentation available.

Derivatization for Improved Mass Spectrometry Detection

While ESI-MS is effective for analyzing this compound, derivatization can be used to enhance its ionization efficiency and control its fragmentation, leading to lower detection limits. nsf.govrowan.eduresearchgate.net The secondary amine can be targeted to introduce a permanently charged group or a moiety with high proton affinity, which promotes the formation of [M+H]⁺ ions in the ESI source.

For instance, derivatizing the piperidine nitrogen with a tag that has a high proton affinity can significantly boost the signal intensity in positive-ion ESI-MS. nsf.govrowan.edu This is particularly useful when analyzing trace amounts of the compound in complex biological or environmental samples. The derivatization can also introduce specific fragmentation pathways that can be used for highly selective detection in selected reaction monitoring (SRM) experiments.

Table 2: Common Derivatization Reagents for Secondary Amines for Enhanced MS Detection

Reagent ClassExample ReagentFunctional Group TargetedAdvantage for MS
Sulfonyl ChloridesDansyl ChlorideSecondary AmineIncreases hydrophobicity and ionization efficiency.
IsothiocyanatesPhenyl isothiocyanate (Edman's Reagent)Secondary AmineIntroduces a specific tag for controlled fragmentation.
Acylating AgentsBenzoyl ChlorideSecondary AmineImproves mass spectral response and chromatographic retention. researchgate.net
Pyridinium-based Reagents1-(2-Pyridyl)piperazine (2-PP)(Used for carboxyls, but principle applies)Introduces a basic site with high proton affinity. semanticscholar.org

In Situ Derivatization Protocols

In situ derivatization involves performing the chemical modification of the analyte directly within the sample matrix (e.g., plasma, urine, environmental water) prior to extraction or analysis. nih.govnih.gov This approach offers several advantages, including minimizing sample handling steps, reducing analyte loss, and potentially protecting the analyte from degradation. researchgate.net

Structure Property Relationships and Scaffold Modification Studies

Systematic Modifications of the 4-[3-(4-Fluorophenyl)propyl]piperidine Scaffold

The chemical tractability of the this compound molecule allows for diverse modifications at three primary locations: the piperidine (B6355638) nitrogen, the propyl linker, and the fluorophenyl ring. Each site offers an opportunity to modulate the compound's physicochemical properties, such as lipophilicity, basicity, and conformation, thereby influencing its interaction with biological targets.

The secondary amine of the piperidine ring is a common and reactive site for chemical modification. Alterations at this position can significantly impact a compound's affinity and selectivity for its target. Research into analogous structures has demonstrated that the N-substituent plays a critical role in binding to transporters and receptors. nih.gov

One common strategy involves N-acylation to introduce amide functionalities. In a study of related piperidine derivatives, a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) compounds were synthesized. nih.govresearchgate.net This variation led to compounds with notable antiproliferative activity. nih.govresearchgate.netconsensus.app The structure-activity relationship of these modifications revealed that the nature of the substitution on the aryl carboxamide moiety was critical for potency. For instance, compound 3a , featuring both nitro and fluoro groups on this phenyl ring, was identified as the most active in the series against human leukemia cells. nih.govresearchgate.net

Another approach is N-alkylation. Studies on compounds with a similar piperidine core structure have shown that introducing different substituents on the nitrogen can modulate selectivity for the dopamine (B1211576) (DA) transporter. nih.gov For example, the introduction of a benzyl (B1604629) group led to a compound with high potency and selectivity for the DA transporter. nih.gov Further exploration found that a 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-(2-naphthylmethyl)piperidine derivative possessed a subnanomolar affinity for the dopamine transporter, highlighting the significant impact of the N-substituent's size and aromaticity on binding affinity. nih.gov

Table 1: Antiproliferative Activity of N-Acylated Piperidine Derivatives nih.gov
CompoundSubstitution on Aryl Carboxamide MoietyObserved Activity
3aNitro and FluoroMost potent antiproliferative activity; induced apoptosis.
3dNot specifiedEndowed with antiproliferative activity.
3eNot specifiedEndowed with antiproliferative activity.
3hNot specifiedLess potent compared to 3a.

The three-carbon propyl chain linking the piperidine and fluorophenyl rings is critical for establishing the correct spatial orientation between these two key pharmacophoric elements. Modifications to this linker, such as altering its length, rigidity, or composition, can probe the conformational requirements of the binding site. stjohns.edu

Studies on analogous dopamine transporter ligands have explored the effect of varying alkyl chain lengths to achieve optimal activity and selectivity. nih.gov While direct modifications to the propyl linker of this compound are not extensively detailed in the provided literature, research on other complex molecules highlights the principles of such modifications. For example, in studies on the gankyrin inhibitor cjoc42, the propyl linker was replaced with various cyclic and acyclic structures to analyze the impact of conformational flexibility and rigidity on binding and anti-proliferative activity. stjohns.edu In some instances, conformationally constrained derivatives led to significantly improved activity. stjohns.edu However, in other cases, simply changing the length of the propyl linker had little to no effect on biological activity, suggesting that the three-carbon length may already be optimal for that particular scaffold and target. nih.gov These findings underscore that the linker's role is highly context-dependent, and its modification is a key strategy in scaffold optimization.

The fluorophenyl ring is another key site for modification to enhance biological activity. The fluorine atom at the 4-position already influences the electronic properties of the ring and can participate in specific interactions within a binding pocket. Further substitutions can be introduced to probe interactions with the target protein.

In a series of dopamine transporter ligands, compounds that were either unsubstituted or fluoro-substituted on the phenyl rings were generally the most active and selective. nih.gov Research on other scaffolds has shown that adding electron-withdrawing groups, such as a trifluoromethyl (CF₃) moiety, or electron-donating groups, such as a methoxy (B1213986) (OCH₃) group, can significantly alter potency. nih.gov The optimal substitution pattern often depends on the specific topology and electronic environment of the target's binding site. For example, in one series of inhibitors, a 4-methoxyphenyl (B3050149) group was found to be optimal for compounds that also contained a hydrophobic electron-withdrawing group elsewhere on the molecule. nih.gov While these examples are from different molecular series, they illustrate the established principle that modifying the substitution pattern on the phenyl ring is a powerful tool for exploring and optimizing molecular interactions.

Molecular Recognition Principles Related to Structural Variations

Understanding how structural changes affect a molecule's properties and its subsequent recognition by a biological target is fundamental to rational drug design. Modifications to the this compound scaffold alter its shape, flexibility, and the distribution of electrostatic charges across its surface, all of which govern its binding affinity and specificity.

Substituents directly influence a molecule's three-dimensional conformation and its molecular electrostatic potential (MEP). The MEP map is a critical tool that visualizes the charge distribution on the molecular surface, identifying electron-rich (negative potential) and electron-poor (positive potential) regions that are crucial for non-covalent interactions like hydrogen bonds and electrostatic contacts. researchgate.netsci-hub.se

The incorporation of fluorine is a well-established strategy to modulate the physicochemical properties of a molecule. scientificupdate.com For instance, fluorine substitution on or near the piperidine ring can have a profound influence on the basicity (pKa) of the piperidine nitrogen. This modulation of pKa is critical because it affects the ionization state of the molecule at physiological pH, which in turn governs its ability to interact with biological targets such as ion channels. scientificupdate.com The position of the fluorine atom is also key; a fluorine atom in an axial position on the piperidine ring can result in a higher pKa compared to one in an equatorial position, a phenomenon that has been exploited in drug discovery to enhance efficacy. scientificupdate.com Solution NMR spectra of related chiral piperidines have shown evidence of strong diastereomeric interactions, indicating how molecular shape influences intermolecular recognition even among the drug molecules themselves. researchgate.net

Computational chemistry provides powerful tools for understanding how a ligand interacts with its receptor. Theoretical affinity mapping, often performed through molecular docking simulations, predicts the preferred binding pose of a molecule within a receptor's active site and estimates its binding affinity. researchgate.net This process allows researchers to map the chemical features of the ligand—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups—to the complementary features of the binding pocket.

This approach is exemplified in studies of other substituted heterocyclic compounds. For instance, docking studies have shown how a 4-methoxyphenyl substituent on a small molecule can mimic the interactions of a valine amino acid side chain within a protein's hydrophobic binding pocket. nih.gov These same studies could map other parts of the molecule, such as a dimethylpyrimidine moiety, to more hydrophilic regions of the binding site. nih.gov By applying these computational methods to the this compound scaffold, one can develop hypotheses about its binding mode. The piperidine nitrogen could serve as a hydrogen bond donor (in its protonated form), the fluorophenyl ring could engage in hydrophobic and aromatic stacking interactions, and the propyl linker would provide the necessary conformational flexibility to adopt an optimal binding pose. Such theoretical mapping guides the rational design of new derivatives with improved affinity and selectivity. researchgate.net

Role As a Synthetic Intermediate and Precursor Chemistry

Preparation of Complex Chemical Entities from 4-[3-(4-Fluorophenyl)propyl]piperidine Analogues

The inherent structure of 4-substituted piperidines, particularly those bearing a fluorophenyl group, makes them valuable starting materials for the synthesis of elaborate chemical structures. The piperidine (B6355638) nitrogen offers a reactive site for N-alkylation or N-acylation, while the phenyl ring can undergo further substitution, allowing for the systematic construction of complex molecular architectures.

One of the most notable applications of a related analogue is in the synthesis of pharmaceutically relevant compounds. For instance, the core structure of 4-(4'-fluorophenyl)piperidine is a key intermediate in the synthesis of Paroxetine, a selective serotonin (B10506) reuptake inhibitor. google.com The synthesis demonstrates how a pre-formed fluorophenyl-piperidine scaffold can be elaborated. The process involves the reduction of a precursor like 4-(4'-fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine to introduce a hydroxymethyl group, which is then reacted with 3,4-methylenedioxyphenol, followed by demethylation to yield the final complex product. google.com

Research has also focused on creating diverse libraries of compounds from piperidine-based building blocks. For example, a series of (substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanone (B1245722) derivatives were synthesized to explore their biological activities. nih.gov This work highlights a common strategy where the secondary amine of the piperidine ring is functionalized, in this case via an amide bond formation, to attach various substituted phenyl groups. nih.govconsensus.app This modular approach allows for the generation of a wide range of complex entities from a common piperidine intermediate.

The table below summarizes examples of complex molecules synthesized from analogues of this compound.

Starting AnalogueSynthetic TargetKey Transformation Step
4-(4'-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidineParoxetineReaction with 3,4-methylenedioxyphenol and subsequent N-demethylation. google.com
4-[Bis(4-fluorophenyl)-methyl]piperidine4-[Bis(4-fluorophenyl)methyl]-1-[3-(3,4-dimethoxyphenoxy)propyl]-piperidineN-alkylation with 4-(3-chloropropoxy)-1,2-dimethoxybenzene. prepchem.com
4-(3-(Piperidin-4-yl)propyl)piperidine(Substituted phenyl) {4-[3-(piperidin-4-yl)propyl]piperidin-1-yl} methanoneN-acylation with various substituted benzoic acids. nih.gov

Transformation Reactions for Further Functionalization

The this compound scaffold can be readily modified through a variety of chemical reactions to introduce new functional groups or alter its core structure. These transformations are crucial for fine-tuning the molecule's properties for specific applications. The piperidine nitrogen is the most common site for functionalization.

N-Functionalization:

N-Acylation: The secondary amine of the piperidine ring can be acylated using acid chlorides or anhydrides to form amides. This reaction is demonstrated in the synthesis of fentanyl analogues, where a piperidine precursor is acylated with propionyl chloride. researchgate.net

N-Alkylation: The nitrogen can also be alkylated using alkyl halides. This is a key step in the Siegfried method for synthesizing certain complex piperidines, where 4-piperidone (B1582916) is used to make N-phenethyl-4-piperidone (NPP). regulations.govfederalregister.gov

Ring and Side-Chain Modifications: Beyond modifications at the nitrogen, the piperidine ring and its substituents can also be transformed. Research on trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine showed that it can undergo an elimination reaction under microwave irradiation on alumina (B75360) or KF-alumina. researchgate.net This reaction converts the chloromethyl group into an exocyclic double bond, yielding 4-(4-fluorophenyl)-3-methylene-1-methylpiperidine. researchgate.net This transformation introduces a reactive methylene (B1212753) group that can be used for further synthetic elaborations.

The following table details key transformation reactions for functionalizing the piperidine scaffold.

Reaction TypeReagents & ConditionsFunctional Group Introduced/ModifiedExample Precursor
N-Acylation Propionyl chloride, BaseN-Propionyl groupN-Phenyl-N-[1-(2-phenylethyl)]-4-piperidine unodc.org
N-Alkylation Alkyl halide (e.g., 1-bromo-2-phenylethane), Base (e.g., K2CO3)N-Alkyl group (e.g., N-phenethyl)4-Anilinopiperidine (4-AP) un.org
Elimination Alumina or KF-Alumina, Microwave irradiationExocyclic double bond (methylene group)trans-4-(4-Fluorophenyl)-3-chloromethyl-1-methylpiperidine researchgate.net
Reduction Reducing agents (e.g., LiAlH4)Hydroxymethyl group from an ester4-(4'-Fluorophenyl)-3-methoxycarbonyl-1-methylpiperidine google.com

Design and Synthesis of Analogues for Chemical Probes

Chemical probes are essential tools for studying biological systems. Analogues of this compound can be strategically designed and synthesized to serve as probes, often by incorporating a reporter group such as a fluorescent tag. The design process typically involves retrosynthetic analysis to identify key fragments and a linker strategy to attach the reporter group without disrupting the core structure's primary interactions.

A representative strategy can be seen in the development of fluorescently-labeled analogs of TAK-779, a complex molecule that also features a piperidine ring. mdpi.com The general principles from this work can be applied to the this compound scaffold.

Key Design Principles:

Retrosynthesis: The target probe is conceptually broken down into three main components: the core scaffold (the piperidine analogue), a linker or spacer, and the reporter group (e.g., a fluorophore like coumarin).

Linker Selection: A linker is chosen to connect the core scaffold to the reporter. The linker's length and composition (e.g., hydrophobic alkyl chain or hydrophilic polyethylene (B3416737) glycol) are critical and can be adjusted to optimize the probe's properties, such as solubility and cell permeability. mdpi.com

Synthesis and Conjugation: The synthesis involves preparing the core scaffold and the reporter group with appropriate functional handles. The final steps typically involve coupling reactions, such as amide bond formation or click chemistry (e.g., Huisgen cycloaddition), to conjugate the core to the linker and the linker to the reporter. mdpi.com

For the this compound scaffold, a probe could be designed by attaching a linker to the piperidine nitrogen. This linker would, in turn, be connected to a fluorescent dye. This approach allows the intrinsic properties of the fluorophenylpropylpiperidine core to be preserved while enabling its visualization and tracking in biological assays.

Design StepDescriptionExample from Analogous Systems mdpi.com
Scaffold Identification The core chemical structure responsible for the desired interaction.TAK-779, a piperidine-containing compound.
Reporter Group Selection A detectable tag for visualization.Coumarin, a fluorescent dye.
Linker Strategy A chemical chain to connect the scaffold and reporter.Hydrophobic C11-alkyl linker or a hydrophilic glutaramide-triethylene glycol (TEG) linker.
Conjugation Chemistry The reaction used to assemble the final probe.Amide bond formation and Huisgen cycloaddition.

Future Research Directions and Unexplored Chemical Avenues

Novel Synthetic Routes Development

While established methods exist for synthesizing 4-substituted piperidines, future research is focused on developing more efficient, stereoselective, and environmentally benign pathways. The exploration of modern catalytic systems and modular approaches promises to streamline the synthesis of 4-[3-(4-Fluorophenyl)propyl]piperidine and its analogs. news-medical.net

Key areas for development include:

Catalytic Hydrogenation of Pyridine (B92270) Precursors: The reduction of corresponding pyridine precursors is a fundamental route to piperidines. nih.gov Future work could focus on developing novel heterogeneous and homogeneous catalysts (e.g., based on non-precious metals like cobalt or nickel) that operate under milder conditions (lower temperature and pressure) and exhibit higher chemo- and stereoselectivity. nih.gov For instance, asymmetric hydrogenation could provide direct access to chiral piperidine (B6355638) cores, a significant advantage in medicinal chemistry. researchgate.net

C-H Activation and Functionalization: Direct functionalization of the piperidine ring through C-H activation is a highly attractive, atom-economical strategy. Research into transition-metal-catalyzed C-H activation could enable the direct introduction of the 3-(4-fluorophenyl)propyl side chain onto a piperidine scaffold, potentially reducing the number of synthetic steps required compared to traditional multi-step sequences involving pre-functionalized starting materials.

Modular and Convergent Synthesis: A recently developed two-stage modular approach combines biocatalytic C-H oxidation with radical cross-coupling, offering a streamlined path to complex piperidines. news-medical.net Applying such a strategy could involve using enzymes to selectively hydroxylate a piperidine ring, followed by a nickel-electrocatalyzed cross-coupling to attach the fluorophenylpropyl fragment. This method significantly reduces step count and improves efficiency. news-medical.net

Intramolecular Cyclization Strategies: Advanced methods involving intramolecular cyclization of acyclic amine precursors, such as oxidative amination of non-activated alkenes catalyzed by gold(I) or palladium complexes, present another promising avenue. nih.gov Designing a suitable alkene-tethered amine derived from a fluorophenyl source could enable a highly controlled ring-closing reaction to form the desired piperidine structure.

Synthetic StrategyPotential AdvantagesKey Research FocusRelevant Findings
Asymmetric HydrogenationDirect access to enantiomerically pure products.Development of novel chiral catalysts (e.g., Ru, Ir, Rh-based).Catalytic hydrogenation is a common method for obtaining piperidines from pyridines. nih.gov
C-H ActivationIncreased atom economy, fewer synthetic steps.Screening transition metal catalysts (e.g., Pd, Rh) for regioselectivity.This approach is a modern tool for simplifying synthesis. news-medical.net
Modular Synthesis (e.g., Biocatalysis + Cross-Coupling)High efficiency, reduced step count from 7-17 to 2-5 steps. news-medical.netEnzyme engineering for site-selectivity; optimization of electrocatalytic coupling.Combines biocatalytic C-H oxidation and radical cross-coupling for a streamlined process. news-medical.net
Intramolecular CyclizationHigh control over ring formation and stereochemistry.Design of novel acyclic precursors; exploring gold or palladium catalysis.Oxidative amination of alkenes is a known route to substituted piperidines. nih.gov

Advanced Computational Studies on Reactivity and Selectivity

Computational chemistry offers powerful tools to predict and understand the behavior of molecules, guiding experimental work and accelerating discovery. For this compound, advanced computational studies can provide deep insights into its structural, electronic, and reactive properties.

Conformational Analysis and Dynamics: The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. Computational studies, particularly using Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can elucidate the preferred conformations of the molecule and the energy barriers for interconversion. acs.orgacs.org This is crucial as the three-dimensional shape dictates its interaction with biological targets or other molecules.

Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density distribution to understand the nature of chemical bonds and non-covalent interactions within the molecule. This would be particularly useful for studying the influence of the fluorine atom on the electronic properties of the phenyl ring and any intramolecular hydrogen bonding involving the piperidine nitrogen.

Predicting Reactivity and Selectivity: DFT calculations can map the electron density (e.g., HOMO-LUMO orbitals) and electrostatic potential across the molecule. researchgate.net This allows for the prediction of the most likely sites for electrophilic or nucleophilic attack, guiding derivatization efforts. For instance, such studies could predict the regioselectivity of lithiation or electrophilic substitution on the piperidine or aromatic rings. acs.org

Fragment-Based QSAR and Molecular Docking: Should the molecule be explored for biological activity, fragment-based Quantitative Structure-Activity Relationship (GQSAR) models and molecular docking simulations can be employed. researchgate.net These computational techniques can predict the binding affinity and mode of interaction with specific protein targets, helping to design new derivatives with potentially enhanced activity. nih.govrsc.org

Computational MethodResearch GoalPredicted Outcome/Insight
Density Functional Theory (DFT)Determine the most stable 3D structure.Lowest energy conformers, rotational energy barriers. acs.org
Molecular Dynamics (MD)Simulate molecular motion over time.Understanding of conformational flexibility and solvent effects. researchgate.net
HOMO-LUMO AnalysisPredict sites of chemical reactivity.Identification of nucleophilic and electrophilic centers. researchgate.net
Molecular DockingHypothesize interactions with biological macromolecules.Binding poses and affinity scores for specific protein targets. nih.govrsc.org

Exploration of New Derivatization Chemistries

The structure of this compound offers multiple sites for chemical modification to generate novel analogues with diverse properties. Future research should focus on systematically exploring these derivatization chemistries.

N-Functionalization of the Piperidine Ring: The secondary amine of the piperidine ring is a prime target for derivatization. It can be readily alkylated, acylated, arylated, or used in reductive amination reactions to introduce a wide array of functional groups. This site is critical for modulating properties like polarity, basicity, and steric bulk.

C-H Functionalization of the Piperidine Ring: As mentioned in synthetic routes, direct C-H functionalization at positions 2, 3, 5, or 6 of the piperidine ring is a cutting-edge area. This would allow for the introduction of substituents (e.g., methyl, hydroxyl, amino groups) that can fine-tune the molecule's three-dimensional shape and polarity. rsc.org

Modification of the Aromatic Ring: The 4-fluorophenyl group can be further functionalized. The fluorine atom can be replaced through nucleophilic aromatic substitution (SNAr) under certain conditions. Additionally, the aromatic ring is amenable to electrophilic aromatic substitution, allowing for the introduction of nitro, halogen, or alkyl groups at the positions ortho to the propyl chain.

Side-Chain Modification: The propyl linker could be altered. For example, introducing unsaturation (a double or triple bond) or heteroatoms (e.g., oxygen to form an ether, or nitrogen to form an amine) into the chain would significantly change the molecule's flexibility and electronic properties.

Investigation of Materials Science Applications of Piperidine Scaffolds

While piperidine scaffolds are most commonly associated with pharmaceuticals, their unique structural and chemical properties make them intriguing candidates for materials science applications. nbinno.comijnrd.org

Polymer Chemistry: The piperidine nitrogen can act as a monomer for polymerization reactions. For example, it could be used in ring-opening polymerizations or as a building block for polyamides or polyamines. The resulting polymers could have unique properties, such as gas permeability or thermal stability, imparted by the rigid ring structure.

Bioactive Films and Coatings: Piperidine derivatives have been incorporated into polymeric films to create materials with antimicrobial properties. nih.gov The this compound scaffold could be integrated into materials like sodium alginate or polyvinyl alcohol to develop bioactive films for applications in medical devices or food packaging. nih.gov

Corrosion Inhibitors: The amine functionality of piperidine allows it to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion. ijnrd.org Research could explore the efficacy of this compound and its derivatives as corrosion inhibitors for steel or other alloys, with the fluorophenylpropyl group potentially enhancing hydrophobicity and surface adhesion.

Organocatalysis: Chiral piperidine derivatives are used as organocatalysts in asymmetric synthesis. The target compound could be functionalized to create novel catalysts for reactions such as Michael additions or aldol (B89426) reactions, leveraging the piperidine scaffold to create a specific chiral environment.

Q & A

Q. What are the optimized synthetic routes for 4-[3-(4-fluorophenyl)propyl]piperidine, and how can reaction conditions be tailored to improve yield and purity?

Methodological Answer: The synthesis of this compound involves multi-step reactions, including alkylation, hydrolysis, and purification. For instance, highlights a hydrolysis step using bases (e.g., NaOH) in solvent systems like amides, sulfoxides, or cyclic ethers. Key optimizations include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency by stabilizing intermediates.
  • Base strength : Strong bases (e.g., KOH) improve hydrolysis rates but may require controlled temperatures to avoid decomposition.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization in ethanol can isolate the compound with >95% purity .
    and further suggest using intermediates like 3-(4-fluorobenzoyl)propyl bromide and sodium bicarbonate to streamline synthesis, achieving yields up to 82% under reflux conditions in acetone .

Q. How is structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : 1^1H NMR (DMSO-d6) shows characteristic peaks: δ 7.45 (d, aromatic H), 3.49 (m, piperidine H), and 1.96 (m, propyl CH2_2) . 13^{13}C NMR confirms the fluorophenyl and piperidine moieties.
  • Mass spectrometry : High-resolution ESI-MS provides the molecular ion [M+H]+^+ at m/z 236.12 (calculated for C14_{14}H19_{19}FN) .
  • X-ray crystallography : Used for resolving salt forms (e.g., hydrochloride) to confirm stereochemistry and packing interactions .

Q. What in vitro pharmacological assays are suitable for evaluating the biological activity of this compound?

Methodological Answer: Primary assays include:

  • Receptor binding studies : Competitive binding assays using radiolabeled ligands (e.g., 3^3H-spiperone for dopamine D2 receptors) to measure IC50_{50} values .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition) with Ellman’s reagent to quantify activity .
  • Cell viability assays : MTT or resazurin assays in neuronal or cancer cell lines to assess cytotoxicity or antiproliferative effects .
    demonstrates the use of IgE-mediated passive foot anaphylaxis (PFA) models for antiallergy activity screening .

Q. How does salt formation (e.g., hydrochloride) influence the physicochemical properties and bioavailability of this compound?

Methodological Answer: Salt forms enhance solubility and stability:

  • Hydrochloride salts : Increase aqueous solubility via protonation of the piperidine nitrogen, critical for in vivo absorption (e.g., 3-(4-fluorobenzyl)piperidine hydrochloride in ) .
  • Characterization : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) confirm salt stability up to 200°C .
  • Bioavailability : Pharmacokinetic studies in rodents show improved Cmax_{max} and AUC for hydrochloride salts compared to free bases .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights guide the design of derivatives with enhanced dopamine transporter selectivity?

Methodological Answer: Key SAR findings from include:

  • Fluorine substitution : 4-Fluorophenyl groups improve dopamine transporter (DAT) binding affinity (Ki = 2.1 nM) over serotonin transporters (SERT, Ki = 103 nM) .
  • Alkyl chain length : A 3-carbon propyl linker between piperidine and fluorophenyl groups optimizes DAT selectivity (5HT/DA ratio = 49) .
  • Piperidine substitution : N-Benzyl groups reduce off-target binding, as seen in compound 9a (DAT Ki = 1.8 nM) .

Q. How can multi-target drug design strategies be applied to this scaffold for neurological disorders?

Methodological Answer: and suggest dual-target approaches:

  • Dopamine-serotonin modulation : Introducing phenoxypropyl or thiopropyl side chains (e.g., RP 62203 in ) enhances binding to both DAT and 5-HT1A_{1A} receptors .
  • Hybrid molecules : Combining piperidine with chromenone () or quinoline moieties () adds anti-inflammatory or anticancer activity .

Q. What in vivo models are appropriate for validating efficacy in neurodegenerative or psychiatric disorders?

Methodological Answer:

  • Parkinson’s disease : MPTP-induced neurotoxicity models in mice assess dopaminergic neuron protection .
  • Depression : Tail suspension test (TST) and forced swim test (FST) in rodents evaluate antidepressant-like effects .
  • Allergy : Passive cutaneous anaphylaxis (PCA) in guinea pigs quantifies mast cell stabilization .

Q. How can contradictory data on receptor binding affinities be resolved?

Methodological Answer: Discrepancies arise from assay conditions (e.g., radioligand choice, membrane preparation). Mitigation strategies include:

  • Standardized protocols : Use uniform tissue sources (e.g., rat striatum for DAT assays) and ligand concentrations .
  • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to reconcile experimental Ki values .
  • Meta-analysis : Compare data across studies (e.g., vs. 18) to identify trends in substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.